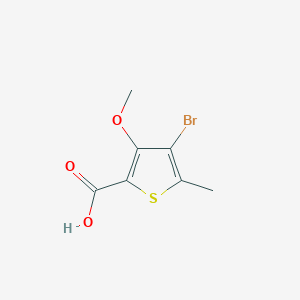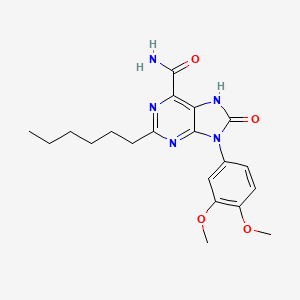![molecular formula C17H12F2N2O3 B2792503 (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327175-93-8](/img/structure/B2792503.png)
(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the class of chromene derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer development and progression. It has also been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One of the most important directions is to further elucidate the mechanism of action of this compound, which will help in the development of more effective anti-cancer therapies. Another direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, studies can be conducted to explore the potential use of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in other disease areas, such as inflammation and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves a multi-step process. One of the commonly used methods for synthesizing this compound is by reacting 3,5-difluoroaniline with 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as methylamine to obtain the final product.
Aplicaciones Científicas De Investigación
(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-5-13(16(20)22)17(24-15(9)14)21-12-7-10(18)6-11(19)8-12/h2-8H,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDICNNGYRHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC(=C3)F)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792420.png)



![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)
![2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2792429.png)

![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)

![3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2792435.png)
![N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine](/img/structure/B2792437.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2792438.png)
![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)
